Carglumic acid

Descripción general

Descripción

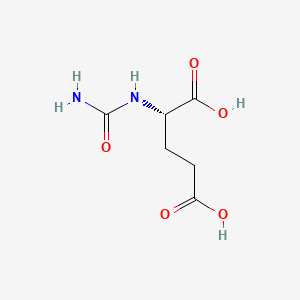

El ácido carglúmico, también conocido como ácido (2S)-2-(carbamoylamino)pentanodioico, es un análogo estructural sintético del N-acetilglutamato. Se utiliza principalmente para el tratamiento de la hiperamonemia, una condición caracterizada por niveles elevados de amoníaco en la sangre. Este compuesto es particularmente eficaz en pacientes con deficiencia de N-acetilglutamato sintasa, un trastorno genético raro que afecta el ciclo de la urea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido carglúmico se puede sintetizar a través de una serie de reacciones químicas que involucran el material de partida ácido L-glutámico. La ruta sintética generalmente implica la carbamoilación del ácido L-glutámico utilizando reactivos como cloruro de carbamoilo en condiciones controladas. La reacción se lleva a cabo en un medio acuoso y el producto se purifica mediante cristalización .

Métodos de producción industrial

En entornos industriales, el ácido carglúmico se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estándares farmacéuticos. El método de producción industrial enfatiza el alto rendimiento, la pureza y la rentabilidad .

Análisis De Reacciones Químicas

Chemical Profile of Carglumic Acid

Structure : (2S)-2-(carbamoylamino)pentanedioic acid (C₆H₁₀N₂O₅; molecular weight 190.16) .

Properties :

-

Sparingly soluble in boiling water, slightly soluble in cold water .

-

Resistant to hydrolysis by amino-acetylase and cytosolic aminocyclase .

Stability and Degradation Reactions

Forced degradation studies under stress conditions revealed the following:

| Condition | Degradation (%) | Mass Balance (%) | Purity (%) |

|---|---|---|---|

| Untreated solution | – | – | 99.50 |

| Acid (0.1 N HCl, 2 h) | 11.6 | 98.1 | 99.08 |

| Alkali (0.1 N NaOH, 2 h) | 5.2 | 98.9 | 98.51 |

| Oxidative (3% H₂O₂, 1 h) | 8.6 | 99.5 | 99.41 |

| Thermal (90°C, 21 days) | 7.6 | 98.3 | 99.35 |

| Photolytic (1200 lx) | 1.2 | 99.9 | 99.47 |

Key findings:

-

Degradation products included pyroglutamic acid and dicarbamoyl-L-glutamic acid under oxidative stress .

-

Mass balance exceeded 98% across conditions, indicating minimal unknown byproducts .

Metabolic Pathways and Excretion

In vitro studies :

Excretion profile (14C-labeled studies) :

| Matrix | Excretion (%) | Parent Compound (%) |

|---|---|---|

| Urine | 8–16 | ~8 |

| Feces | 60–72 | ~60 |

| Expired CO₂ | <1 | – |

Notes:

Activation of CPS1

This compound binds carbamoyl phosphate synthetase 1 (CPS1) as a weaker agonist than NAG (Km = 0.3 mM vs. 0.02 mM for NAG) . Its mitochondrial permeability and resistance to degradation enable sustained urea cycle activation .

Hypothetical Metabolic Pathways

Early studies investigated potential reactions:

-

Urea cycle interaction :

-

Cyclization :

Synthetic and Analytical Considerations

Aplicaciones Científicas De Investigación

El ácido carglúmico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: El ácido carglúmico se emplea en estudios relacionados con el ciclo de la urea y los trastornos metabólicos.

Medicina: Se utiliza para tratar la hiperamonemia en pacientes con deficiencia de N-acetilglutamato sintasa. .

Industria: El ácido carglúmico se utiliza en la producción de productos farmacéuticos y como herramienta de investigación bioquímica

Mecanismo De Acción

El ácido carglúmico actúa como un activador de la carbamoil fosfato sintetasa 1 (CPS1), la primera enzima del ciclo de la urea. Al imitar el activador natural N-acetilglutamato, el ácido carglúmico mejora la conversión de amoníaco en urea, reduciendo así los niveles de amoníaco en la sangre. Este mecanismo es crucial para los pacientes con deficiencia de N-acetilglutamato sintasa, ya que compensa la falta de N-acetilglutamato endógeno .

Comparación Con Compuestos Similares

Compuestos similares

N-acetilglutamato: El activador natural de CPS1, estructuralmente similar al ácido carglúmico.

Carbamoylglutamato: Otro análogo del N-acetilglutamato con propiedades bioquímicas similares.

Singularidad del ácido carglúmico

El ácido carglúmico es único debido a su origen sintético y su aplicación específica en el tratamiento de la hiperamonemia asociada con la deficiencia de N-acetilglutamato sintasa. A diferencia de su contraparte natural, el ácido carglúmico es más estable y se puede administrar por vía oral, lo que lo convierte en una opción terapéutica práctica .

Actividad Biológica

Carglumic acid, also known as N-carbamoyl-L-glutamic acid, is a synthetic analogue of N-acetylglutamate (NAG) primarily used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. It plays a critical role in enhancing the activity of carbamoyl phosphate synthetase I (CPS I), the first enzyme in the urea cycle, thereby facilitating ammonia detoxification.

This compound functions by activating CPS I, which is essential for converting ammonia into urea. While it is a weaker activator of CPS I than NAG in vitro, it demonstrates superior efficacy in vivo due to its higher mitochondrial permeability and resistance to hydrolysis. This leads to more effective ammonia detoxification under physiological conditions .

Efficacy in Hyperammonemia Treatment

Clinical Findings:

- A study involving patients with methylmalonic acidemia (MMA) and propionic acidemia (PA) showed that treatment with this compound significantly reduced peak plasma ammonia levels from a median of 250 µmol/L to 103 µmol/L after treatment. The annualized rate of acute metabolic decompensations decreased by a median of 41% .

- In a retrospective study, patients treated with this compound experienced fewer emergency room visits due to hyperammonemia compared to those receiving standard therapy alone. Specifically, the mean number of ER admissions was 6.31 for the this compound group versus 12.76 for the control group, indicating a significant reduction in hospitalizations .

Long-term Treatment Outcomes

This compound has shown promise in long-term management:

- In a cohort study, patients treated for over one year demonstrated stabilization of ammonia levels and prevention of metabolic decompensation during acute illness episodes .

- A separate clinical trial indicated that prolonged use of this compound improved growth and psychomotor development in children with NAGS deficiency when initiated early .

Safety Profile

The safety profile of this compound appears favorable, with no serious adverse effects reported in long-term studies. It has been well tolerated among patients undergoing treatment for hyperammonemia related to urea cycle disorders .

Anticancer Activity

Recent research has uncovered potential anticancer properties of this compound:

- A study demonstrated that this compound induced apoptosis in various cancer cell lines, including pancreatic and breast cancer cells, exhibiting less toxicity compared to conventional chemotherapeutics like gemcitabine and paclitaxel. The compound increased caspase-3 activity in treated cells, indicating its role in promoting programmed cell death .

Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Retrospective | MMA and PA patients | 14-77 months | Reduced peak ammonia levels; decreased ER admissions |

| Randomized Trial | Children with PA and MMA | 2 years | Fewer ER visits; improved ammonia control |

| Observational | Patients with NAGS deficiency | Long-term | Normal growth and development when treated early |

| Cancer Study | Various cancer cell lines | In vitro | Induced apoptosis; less toxicity than standard drugs |

Case Studies

- Case Study on Long-term Efficacy : A 15-year-old male with PA showed significant reductions in plasma ammonia levels from 140.3 µmol/L before treatment to 75.7 µmol/L during six years of this compound therapy .

- Anticancer Application : In mouse models, this compound demonstrated potent antitumor activity against pancreatic and breast cancer, suggesting its potential as an alternative cancer treatment .

Propiedades

IUPAC Name |

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.